molecular formula C15H20N2O3 B5119545 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid

1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid

Cat. No. B5119545
M. Wt: 276.33 g/mol
InChI Key: OASDETCBNGBWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid, also known as MCC-555, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC-555 is a cyclohexane-based compound, and its chemical structure consists of a carboxylic acid, an amino acid, and a carbonyl group.

Mechanism of Action

The mechanism of action of 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid reduces the production of prostaglandins and, therefore, the inflammatory response.
Biochemical and Physiological Effects:
1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, it has also been shown to have analgesic effects. This is likely due to its ability to inhibit the production of prostaglandins, which are involved in pain signaling. 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid for lab experiments is its specificity for COX-2. Unlike other nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid selectively inhibits COX-2. This makes it a useful tool for studying the role of COX-2 in inflammatory diseases. However, one of the limitations of 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid. One area of interest is its potential use in the treatment of cancer. COX-2 has been shown to be overexpressed in many types of cancer, and inhibiting its activity may have anti-tumor effects. Another area of interest is the development of more soluble forms of 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid, which would make it easier to work with in lab experiments. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid, as well as its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid involves the reaction of 4-methylbenzenamine with cyclohexane-1,3-dicarboxylic anhydride. The reaction occurs in the presence of a catalyst, such as hydrochloric acid, and the product is purified through recrystallization. The yield of the reaction is typically around 50%.

Scientific Research Applications

1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been studied extensively for its potential therapeutic applications. One of the main areas of research has been its use as an anti-inflammatory agent. 1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. This makes it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

1-[(4-methylphenyl)carbamoylamino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11-5-7-12(8-6-11)16-14(20)17-15(13(18)19)9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASDETCBNGBWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2(CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methylphenyl)carbamoylamino]cyclohexane-1-carboxylic acid

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